molecular formula C17H17F3N4O3 B12166460 methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

Cat. No.: B12166460
M. Wt: 382.34 g/mol
InChI Key: NYIIJVFPKOSNET-UHFFFAOYSA-N
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Description

Methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a trifluorophenyl group, an imidazo[4,5-c]pyridine core, and a propanoate ester, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the trifluorophenyl group and the propanoate ester. Common reagents used in these reactions include trifluoromethylating agents, amines, and esterification reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group enhances its binding affinity and specificity, while the imidazo[4,5-c]pyridine core facilitates its activity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate stands out due to its unique combination of functional groups and structural features. The presence of the trifluorophenyl group enhances its chemical stability and biological activity, while the imidazo[4,5-c]pyridine core provides a versatile scaffold for further modifications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17F3N4O3

Molecular Weight

382.34 g/mol

IUPAC Name

methyl 3-[[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate

InChI

InChI=1S/C17H17F3N4O3/c1-27-12(25)4-6-21-17(26)24-7-5-11-15(23-8-22-11)16(24)9-2-3-10(18)14(20)13(9)19/h2-3,8,16H,4-7H2,1H3,(H,21,26)(H,22,23)

InChI Key

NYIIJVFPKOSNET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)N1CCC2=C(C1C3=C(C(=C(C=C3)F)F)F)N=CN2

Origin of Product

United States

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